2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE
Overview
Description
2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE is a complex organic compound that features a triazole ring, a furan ring, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The furan ring is introduced via a furan-containing precursor, and the quinoline moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The furan and quinoline moieties may also contribute to the compound’s overall biological activity by interacting with different pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-BENZODIOXOL-5-YL)ACETAMIDE
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE
Uniqueness
2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE is unique due to its combination of a triazole ring, furan ring, and quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-quinolin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S/c29-21(25-19-12-13-24-18-10-5-4-9-17(18)19)15-31-23-27-26-22(20-11-6-14-30-20)28(23)16-7-2-1-3-8-16/h1-14H,15H2,(H,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBORKFXGZNROW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=NC4=CC=CC=C43)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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